Triethyl 8,12-dioxotridecane-1,7,9-tricarboxylate
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Overview
Description
Triethyl 8,12-dioxotridecane-1,7,9-tricarboxylate is an organic compound with the molecular formula C17H28O8. It is a tricarboxylate ester, which means it contains three ester functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 8,12-dioxotridecane-1,7,9-tricarboxylate typically involves esterification reactions. One common method is the reaction of 8,12-dioxotridecane-1,7,9-tricarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient purification techniques, such as distillation and recrystallization, are crucial to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Triethyl 8,12-dioxotridecane-1,7,9-tricarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed.
Major Products
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Triethyl 8,12-dioxotridecane-1,7,9-tricarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Triethyl 8,12-dioxotridecane-1,7,9-tricarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in further biochemical reactions. The pathways involved depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Triethyl citrate: Another tricarboxylate ester with similar ester groups but different carbon chain length.
Triethyl 1,3,5-tricarboxylate: A compound with three ester groups attached to a different carbon backbone.
Uniqueness
Triethyl 8,12-dioxotridecane-1,7,9-tricarboxylate is unique due to its specific carbon chain length and the positioning of the ester groups. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
92459-21-7 |
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Molecular Formula |
C22H36O8 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
triethyl 8,12-dioxotridecane-1,7,9-tricarboxylate |
InChI |
InChI=1S/C22H36O8/c1-5-28-19(24)13-11-9-8-10-12-17(21(26)29-6-2)20(25)18(15-14-16(4)23)22(27)30-7-3/h17-18H,5-15H2,1-4H3 |
InChI Key |
ZKTUZICBSJIHSO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCC(C(=O)C(CCC(=O)C)C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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